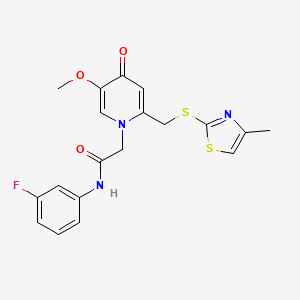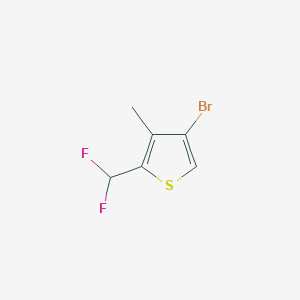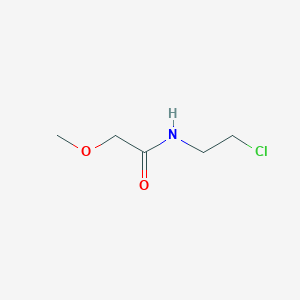
Acetamide, N-(2-chloroethyl)-2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, N-(2-chloroethyl)-2-methoxy-” is a chemical compound with the molecular formula C4H8ClNO . It has a molecular weight of 121.57 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(2-chloroethyl)-2-methoxy-” consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) .
Physical And Chemical Properties Analysis
“Acetamide, N-(2-chloroethyl)-2-methoxy-” is a liquid at 20°C . It has a boiling point of 275.6±23.0 °C at 760 mmHg . The compound has a density of 1.1±0.1 g/cm3 and a refractive index of 1.433 . It also has a flash point of 120.4±22.6 °C .
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research into chloroacetamide herbicides, including compounds structurally related to Acetamide, N-(2-chloroethyl)-2-methoxy-, highlights the environmental persistence and mechanisms of degradation. Studies demonstrate the metabolic pathways involved in the degradation of these herbicides, elucidating the roles of human and rat liver microsomes in processing chloroacetamide derivatives. This research provides insights into the environmental and health implications of these compounds, contributing to a deeper understanding of their ecological footprint and potential risks (Coleman et al., 2000).
Biochemical and Medicinal Chemistry
Investigations into N-acetyldopamine derivatives from traditional Chinese medicine sources reveal the isolation and structural elucidation of compounds related to Acetamide, N-(2-chloroethyl)-2-methoxy-. These studies not only expand the chemical knowledge of natural product derivatives but also provide a foundation for future research into their potential therapeutic applications (Yang et al., 2015).
Synthetic Chemistry Applications
The development of new synthetic methodologies for derivatives of Acetamide, N-(2-chloroethyl)-2-methoxy-, emphasizes the compound's relevance in chemical synthesis. Research focused on innovative synthetic routes and chemical transformations underscores the compound's utility in creating diverse chemical entities, which could have implications in drug development and material science (Zhao Ying, 2001).
Biological Activities and Potential Therapeutic Applications
Studies on the biological activities of acetamide derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, highlight the potential therapeutic applications of compounds structurally related to Acetamide, N-(2-chloroethyl)-2-methoxy-. These investigations provide a critical foundation for the development of new drugs and therapeutic agents, showcasing the broad applicability of acetamide derivatives in medicinal chemistry (Rani et al., 2014).
Safety And Hazards
“Acetamide, N-(2-chloroethyl)-2-methoxy-” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of inhalation, it’s advised to move the victim to fresh air . If it comes in contact with the skin, wash off immediately with soap and plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes . If ingested, rinse mouth with water and seek medical attention immediately .
Propiedades
IUPAC Name |
N-(2-chloroethyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-9-4-5(8)7-3-2-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCEVLXHJNDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(2-chloroethyl)-2-methoxy- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)
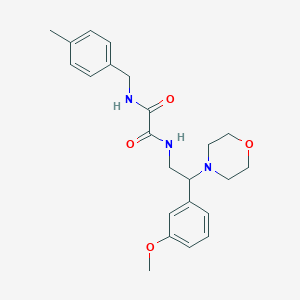
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)

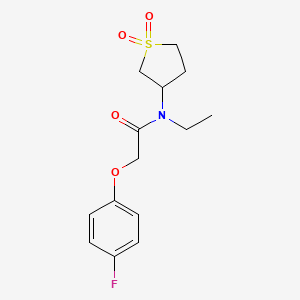
![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
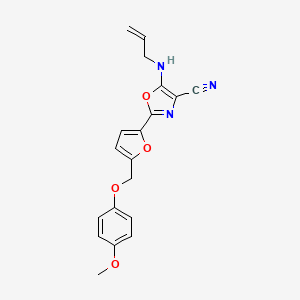

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

